molecular formula C22H21N3O5S2 B6494507 N'-(2-methoxyphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide CAS No. 903265-91-8

N'-(2-methoxyphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide

Cat. No.: B6494507
CAS No.: 903265-91-8
M. Wt: 471.6 g/mol
InChI Key: GQUCQWGRZUNYPQ-UHFFFAOYSA-N
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Description

N'-(2-methoxyphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a useful research compound. Its molecular formula is C22H21N3O5S2 and its molecular weight is 471.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 471.09226313 g/mol and the complexity rating of the compound is 787. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N'-(2-methoxyphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications based on available research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C22H27N3O4S
  • Molecular Weight : Approximately 429.5 g/mol
  • Structural Features : It contains a methoxyphenyl group, a thiophene sulfonamide moiety, and a tetrahydroquinoline structure which may enhance its biological activity and pharmacokinetic properties .

Research indicates that compounds similar to this compound may exhibit biological activity through various mechanisms:

  • Inhibition of Carbonic Anhydrases : Compounds in this class have shown inhibitory effects on carbonic anhydrases (CAs), particularly isoforms II and IX. These enzymes are implicated in tumor growth and metastasis due to their role in regulating pH and bicarbonate levels in the tumor microenvironment .

Table 1: Inhibitory Activity against Carbonic Anhydrases

CompoundCA II IC50 (nM)CA IX IC50 (nM)
This compoundTBDTBD
Compound 14a80.329.0
Compound 14b1403.11082.0

Note: TBD = To Be Determined

Antitumor Activity

In vitro studies have demonstrated that similar compounds exhibit significant cytotoxicity against various cancer cell lines, including HT-29 (colorectal cancer), MDA-MB-231 (breast cancer), and MG-63 (osteosarcoma). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Studies

  • Case Study on HT-29 Cells : A study assessed the effects of a related compound on HT-29 cells under both normoxic and hypoxic conditions. Results indicated that the compound reduced cell viability significantly compared to controls.
  • Molecular Docking Studies : Molecular docking simulations have suggested strong binding affinities of the compound to target enzymes involved in tumor metabolism. The binding interactions included hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex .

Properties

IUPAC Name

N'-(2-methoxyphenyl)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S2/c1-30-19-8-3-2-7-17(19)24-22(27)21(26)23-16-11-10-15-6-4-12-25(18(15)14-16)32(28,29)20-9-5-13-31-20/h2-3,5,7-11,13-14H,4,6,12H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUCQWGRZUNYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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